cis-4-tert-Butyl-cyclohexyl iodide
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Overview
Description
cis-4-tert-Butyl-cyclohexyl iodide: is an organic compound that belongs to the class of cyclohexyl iodides. It is characterized by the presence of a tert-butyl group at the 4-position of the cyclohexane ring and an iodine atom attached to the ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-tert-Butyl-cyclohexyl iodide typically involves the iodination of cis-4-tert-Butyl-cyclohexanol. The reaction can be carried out using iodine and a suitable oxidizing agent such as phosphorus trichloride or triphenylphosphine. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of biocatalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: cis-4-tert-Butyl-cyclohexyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to cis-4-tert-Butyl-cyclohexane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: cis-4-tert-Butyl-cyclohexanol, cis-4-tert-Butyl-cyclohexyl cyanide.
Reduction: cis-4-tert-Butyl-cyclohexane.
Oxidation: cis-4-tert-Butyl-cyclohexanone.
Scientific Research Applications
cis-4-tert-Butyl-cyclohexyl iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fragrances and other specialty chemicals.
Mechanism of Action
The mechanism of action of cis-4-tert-Butyl-cyclohexyl iodide involves its interaction with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
- cis-4-tert-Butyl-cyclohexanol
- cis-4-tert-Butyl-cyclohexyl acetate
- cis-4-tert-Butyl-cyclohexane
Comparison: cis-4-tert-Butyl-cyclohexyl iodide is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions compared to its alcohol, acetate, and alkane counterparts. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .
Properties
CAS No. |
16133-42-9 |
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Molecular Formula |
C10H19I |
Molecular Weight |
266.16 g/mol |
IUPAC Name |
1-tert-butyl-4-iodocyclohexane |
InChI |
InChI=1S/C10H19I/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
DUNOUGNOLVTPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)I |
Origin of Product |
United States |
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